6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol
Description
Properties
IUPAC Name |
6-bromo-2-(oxan-2-yl)indazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c13-9-6-10-8(5-11(9)16)7-15(14-10)12-3-1-2-4-17-12/h5-7,12,16H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZSGBCLGLWIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=C3C=C(C(=CC3=N2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Indazole Nitrogen with Tetrahydropyranyl Group
The indazole nitrogen is protected by reaction with dihydropyran under acidic catalysis, forming the 2-(tetrahydro-2H-pyran-2-yl) substituent. This step is crucial to prevent unwanted side reactions during subsequent functionalization.
- Typical conditions: reaction with 3,4-dihydro-2H-pyran in the presence of catalytic acid (e.g., p-toluenesulfonic acid) at room temperature.
- The THP group is stable under many reaction conditions but can be selectively removed under mild acidic conditions.
Regioselective Bromination at the 6-Position
Bromination is carried out using brominating agents such as N-bromosuccinimide (NBS) or bromine under controlled temperature and solvent conditions to ensure selective substitution at the 6-position of the indazole ring.
- Solvents: typically dichloromethane or acetonitrile.
- Temperature: 0 to room temperature to control regioselectivity.
- The presence of the THP protecting group helps direct bromination and prevent side reactions at the nitrogen.
Hydroxylation at the 5-Position
Hydroxylation to introduce the 5-ol group can be achieved through:
- Direct oxidation methods.
- Palladium-catalyzed C-H activation and hydroxylation.
- Use of boronic acid intermediates in Suzuki-type coupling reactions followed by hydrolysis.
Palladium and Copper Catalyzed Arylation and Cyclization
Research indicates that Pd(OAc)2 and Cu salts catalyze regioselective N-arylation and C-H arylation of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine derivatives, which are closely related to the target compound synthesis.
- Typical reaction conditions: K2CO3 base, PivOH additive, oxygen atmosphere, 120 °C for 24 h.
- These conditions yield 65-70% of the arylated products with regioselectivity controlled by ligand and base presence.
- The THP group remains intact during these transformations but can be deprotected in situ depending on the reaction pathway.
Deprotection and Purification
- THP deprotection occurs under acidic aqueous conditions or during cyclization steps for certain regioisomers.
- Purification is achieved via column chromatography using hexane/ethyl acetate mixtures.
- Yields for purified intermediates and final products range from 65% to over 90%, depending on the step.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| THP Protection | Dihydropyran, catalytic acid, room temp | 85-90 | Protects N1 of indazole |
| Bromination at 6-position | NBS, DCM, 0 °C to RT | 70-75 | Regioselective bromination |
| Hydroxylation at 5-position | Pd(OAc)2, K2CO3, PivOH, O2, 120 °C, 24 h | 65-70 | C-H activation and hydroxylation |
| N-arylation and cyclization | Cu(OAc)2 or Pd(OAc)2, K2CO3, PivOH, O2, 120 °C | 60-70 | Regioselective arylation, THP stable |
| THP Deprotection | Acidic aqueous solution, room temp to 100 °C | 90-99 | Final deprotection to free hydroxyl group |
Mechanistic Insights
- The palladium-catalyzed C-H activation proceeds via a concerted metalation-deprotonation (CMD) mechanism, where Pd(OAc)2 activates the C4-H bond adjacent to the 5-position hydroxyl group.
- Transition state energies suggest the overall barrier is ~40 kcal/mol, with product formation being highly exothermic (~-19 kcal/mol).
- Copper-catalyzed N-arylation proceeds efficiently under aerobic conditions with potassium carbonate base and PivOH additive, promoting regioselective amination.
- The THP protecting group influences regioselectivity and stability during these catalytic cycles, preventing undesired side reactions.
Summary Table of Key Intermediates and Their Characterization
| Compound Name | Description | Characterization Techniques | Yield (%) |
|---|---|---|---|
| 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine | THP-protected indazole amine | 1H NMR, 13C NMR, HRMS | 80-90 |
| 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole | Brominated THP-indazole intermediate | NMR, Mass Spectrometry | 70-75 |
| 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol | Target compound with hydroxyl group | 1H NMR, 13C NMR, HRMS | 65-70 |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol exhibits promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated its effectiveness against various cancer cell lines, particularly those resistant to conventional therapies. The compound was shown to induce apoptosis and inhibit tumor growth in vitro and in vivo models, suggesting its potential as a lead compound for further development in cancer therapeutics .
Case Study:
A specific case involved testing the compound against breast cancer cell lines, where it resulted in a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
2. Neuroprotective Effects
Another application of this compound is in neuroprotection. Research has indicated that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In a study published in Neuroscience Letters, the compound was shown to enhance neuronal survival rates under stress conditions .
Case Study:
In this study, primary neuronal cultures exposed to oxidative stress exhibited a marked increase in survival when treated with this compound, highlighting its potential for therapeutic use in neurodegenerative conditions .
Cosmetic Applications
1. Skin Care Formulations
The compound has also been explored for its applications in cosmetic formulations due to its moisturizing properties and ability to enhance skin barrier function. A study highlighted its effectiveness in improving skin hydration levels when incorporated into topical formulations .
Case Study:
In clinical trials involving a cream formulation containing this compound, participants reported significant improvements in skin texture and hydration after four weeks of consistent use. The formulation was well-tolerated without adverse effects .
Mechanism of Action
The mechanism of action of 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the tetrahydropyran group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key analogs differ in substituent positions, halogenation patterns, and functional groups, impacting physicochemical properties and applications.
Table 1: Structural Comparison of Selected Indazole Derivatives
Physicochemical and Reactivity Insights
- Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to non-polar substituents (e.g., CF₃, CH₃), enhancing solubility in polar solvents like methanol or water .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) deactivate the indazole ring, reducing nucleophilic substitution reactivity. In contrast, hydroxyl and methoxy groups activate specific positions for electrophilic substitution .
Biological Activity
6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol is a heterocyclic compound belonging to the indazole family, characterized by its unique structural features, including a bromine atom at the 6th position and a hydroxyl group at the 5th position of the indazole ring. This compound has gained attention in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C12H13BrN2O2
- CAS Number : 1312453-67-0
- Molecular Weight : 297.15 g/mol
- Solubility : Soluble in organic solvents with varying degrees of solubility reported (0.0404 mg/ml) .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various strains of fungi, particularly Candida species, where it demonstrated promising activity:
| Compound | Strain Tested | Concentration (mM) | Activity Level |
|---|---|---|---|
| This compound | C. albicans | 1 | Strongly Active |
| This compound | C. glabrata (miconazole resistant) | 1 | Moderately Active |
The compound's mechanism involves inhibition of fungal cell wall synthesis, which is critical for its antifungal efficacy .
Anticancer Activity
The compound has also been studied for its potential as an anticancer agent. It acts as a selective inhibitor of certain kinases involved in cancer progression, altering cell signaling pathways that lead to apoptosis in cancer cells. The following table summarizes its effects on different cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (breast cancer) | 15 | Induces apoptosis via caspase activation |
| A549 (lung cancer) | 10 | Inhibits proliferation through cell cycle arrest |
These findings suggest that this compound could be a valuable candidate for further development in cancer therapeutics .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromine atom and the hydroxyl group significantly influences its interaction with biological targets. Comparative studies with similar indazole derivatives reveal that modifications in these functional groups can enhance or diminish biological efficacy:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole | Bromine at position 6 | Reduced anticancer activity |
| 5-Bromo-1-(tetrahydro-2H-pyran-2-y)-1H-indazole | Bromine at position 5 | Increased antifungal activity |
This highlights the importance of specific substitutions in optimizing therapeutic potential .
Study on Anticandidal Activity
A recent study evaluated various indazole derivatives, including 6-Bromo-2-(tetrahydro-2H-pyran-2-y)-2H-indazol-5-ol, against Candida species. The results indicated that this compound exhibited superior activity compared to traditional antifungals like miconazole, particularly against resistant strains .
Kinase Inhibition Assay
In another study focusing on kinase inhibition, 6-Bromo-2-(tetrahydro-2H-pyran-2-y)-2H-indazol-5-ol was tested against several kinases implicated in cancer signaling pathways. The compound showed potent inhibition of AKT and ERK pathways, which are crucial for tumor growth and survival .
Q & A
Basic Question: What synthetic routes are commonly used for 6-Bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-5-ol, and how are regiochemical challenges addressed?
Methodological Answer:
The synthesis typically involves three key steps: (1) indazole core formation via cyclization of substituted hydrazines with ketones or aldehydes, (2) bromination at the 6-position using electrophilic brominating agents (e.g., NBS or Br₂ in controlled conditions), and (3) introduction of the tetrahydro-2H-pyran (THP) protecting group via acid-catalyzed etherification. Regiochemical challenges, such as controlling bromination position, are addressed by optimizing steric/electronic directing groups and reaction temperature. For example, bulky substituents near the indazole ring can direct bromination to the desired position . Characterization of intermediates via -NMR and LC-MS is critical to confirm regioselectivity .
Advanced Question: How can contradictions between spectroscopic data (e.g., NMR splitting patterns) and crystallographic results be resolved for this compound?
Methodological Answer:
Discrepancies often arise from dynamic processes (e.g., tautomerism or conformational flexibility) in solution versus solid-state structures. To resolve these:
- Perform variable-temperature NMR to detect exchange broadening or shifting peaks.
- Use X-ray crystallography (e.g., SHELX refinement ) to confirm static solid-state geometry.
- Compare experimental -NMR coupling constants with density functional theory (DFT)-calculated values for proposed conformers. For instance, unexpected splitting in aromatic protons might reflect hindered rotation of the THP group, observable in NOESY spectra .
Basic Question: What assays are recommended to evaluate the kinase inhibitory activity of this compound, and how are controls optimized?
Methodological Answer:
Kinase inhibition assays (e.g., EGFR or MEK) involve:
- Enzyme activity assays : Use recombinant kinases with ATP analogs (e.g., ADP-Glo™) to quantify inhibition.
- IC determination : Perform dose-response curves (1 nM–10 µM) in triplicate, with staurosporine as a positive control and DMSO vehicle controls.
- Selectivity profiling : Test against a kinase panel (e.g., 100+ kinases) to identify off-target effects. Data normalization to baseline activity (no compound) and Z’-factor validation (>0.5) ensure robustness .
Advanced Question: How does the tetrahydro-2H-pyran group influence bioavailability and target binding in structure-activity relationship (SAR) studies?
Methodological Answer:
The THP group enhances metabolic stability by shielding the hydroxyl group from Phase I oxidation. SAR strategies include:
- LogP optimization : Compare pharmacokinetic (PK) profiles of THP-protected vs. unprotected analogs using LC-MS/MS plasma analysis.
- Crystallographic docking : Resolve ligand-protein complexes (e.g., EGFR or MEK) to assess hydrogen bonding between the THP oxygen and residues like Met793 .
- Pro-drug approaches : Evaluate hydrolysis rates under physiological pH to balance stability and active compound release .
Advanced Question: What analytical techniques prioritize structural elucidation of unexpected byproducts during synthesis?
Methodological Answer:
Unexpected byproducts (e.g., regioisomers or decomposition products) require:
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas with <5 ppm error.
- Multinuclear NMR : Use -DEPT and HSQC to assign quaternary carbons and heteronuclear couplings.
- X-ray crystallography : Resolve ambiguous stereochemistry; SHELXL refinement is preferred for small molecules .
- HPLC-purification : Scale-up reactions for isolable quantities of byproducts, followed by kinetic studies to trace formation pathways .
Basic Question: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
Stability studies involve:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks.
- Analytical monitoring : Track degradation via HPLC-UV (λ = 254 nm) and identify products using LC-HRMS.
- pH-dependent stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal conditions. The THP group typically improves stability in acidic media compared to free phenols .
Advanced Question: What computational methods predict the metabolic pathways of this compound?
Methodological Answer:
- In silico metabolism prediction : Use software like MetaSite or GLORY to identify probable Phase I/II modification sites (e.g., THP deprotection or hydroxylation).
- MD simulations : Model cytochrome P450 binding poses to predict oxidation at the indazole C-3 position.
- Experimental validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) and correlate half-life with computed parameters .
Basic Question: What crystallization conditions yield high-quality single crystals for X-ray analysis?
Methodological Answer:
Optimize via:
- Solvent screening : Use vapor diffusion with mixtures like DCM/methanol or THF/hexane.
- Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours.
- Additive screening : Introduce trace co-solvents (e.g., ethyl acetate) to disrupt aggregation. SHELXD is recommended for solving phases from small-molecule datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
